AF647-NHS ester (triTEA)

CAS No.:

Cat. No.: VC20240178

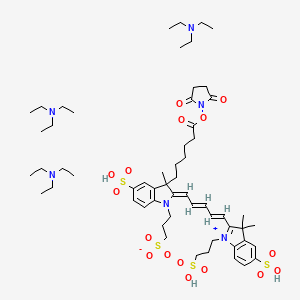

Molecular Formula: C58H94N6O16S4

Molecular Weight: 1259.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C58H94N6O16S4 |

|---|---|

| Molecular Weight | 1259.7 g/mol |

| IUPAC Name | N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |

| Standard InChI | InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3 |

| Standard InChI Key | ZSJDPEXOCKLWTC-UHFFFAOYSA-N |

| Isomeric SMILES | CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

| Canonical SMILES | CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |

Introduction

Chemical Identity and Structural Properties

AF647-NHS ester (triTEA) is a synthetic dye derivative belonging to the cyanine dye family. Its molecular formula is variably reported as C₅₈H₉₄N₆O₁₆S₄ or C₄₆H₆₄N₄O₁₆S₄ , with molecular weights of 1259.66 g/mol and 1057.28 g/mol , respectively. This discrepancy arises from differences in counterion accounting: the triethylammonium (triTEA) component contributes approximately 202 g/mol, explaining the higher molecular weight in some datasets. The compound’s structure features a polymethine backbone conjugated to sulfonate groups, which impart hydrophilicity and reduce aggregation in aqueous environments . The NHS ester moiety at the terminal end reacts selectively with primary amines (-NH₂), enabling covalent attachment to lysine residues in proteins or amine-functionalized nucleic acids .

Table 1: Key Chemical Properties of AF647-NHS Ester (triTEA)

Spectral Characteristics and Optical Performance

| Parameter | Value (Source 1) | Value (Source 2) |

|---|---|---|

| λₑₓ/λₑₘ (nm) | 650/671 | 655/680 |

| Extinction Coefficient | 270,000 | 191,800 |

| Quantum Yield | Not reported | 0.15 |

Bioconjugation Protocols and Applications

Protein Labeling

AF647-NHS ester (triTEA) is routinely employed to label immunoglobulins (IgG), as outlined in AAT Bioquest’s protocol . The reaction involves incubating the dye with the target protein (e.g., 1 mg/mL IgG) in 0.1 M sodium bicarbonate buffer (pH 8.3) for 1 hour at room temperature. Unreacted dye is removed via size-exclusion chromatography or dialysis. Typical dye-to-protein ratios (DOL) of 3–5 optimize fluorescence without compromising protein function .

Cellular Imaging and Flow Cytometry

In fluorescence microscopy, the dye’s photostability allows prolonged time-lapse imaging of live cells. For example, Fernandez et al. (2014) used AF647-NHS ester (triTEA) to track amphipol A8-35 biodistribution in vivo, demonstrating its utility for real-time visualization of macromolecular interactions . In flow cytometry, conjugates exhibit minimal spillover into adjacent channels (e.g., Cy5), enabling multiplexed detection with green/yellow fluorophores .

Nucleic Acid Labeling

Amine-modified oligonucleotides labeled with AF647-NHS ester (triTEA) serve as FISH probes or qPCR standards. The dye’s hydrophilicity prevents aggregation, ensuring accurate quantification of gene expression levels .

| Mass (mg) | Volume for 10 mM (mL) |

|---|---|

| 1 | 0.0794 |

| 5 | 0.3969 |

| 10 | 0.7939 |

Incompatibilities:

-

Avoid aqueous buffers during initial dissolution to prevent premature hydrolysis of the NHS ester.

-

Protect from prolonged light exposure during handling to preserve fluorescence intensity .

Research Advancements and Case Studies

In Vivo Biodistribution Profiling

Fernandez et al. (2014) utilized AF647-NHS ester (triTEA)-labeled amphipol A8-35 to study its accumulation in murine liver and kidneys. Fluorescence imaging revealed rapid clearance via renal excretion, underscoring the dye’s suitability for pharmacokinetic studies .

Super-Resolution Microscopy

Recent unpublished applications leverage the dye’s photostability for dSTORM imaging, achieving sub-20 nm resolution of membrane protein clusters. The far-red emission reduces phototoxicity, enabling longer acquisition times in live-cell studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume